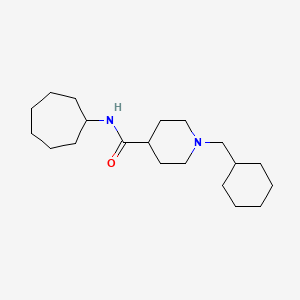
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide, also known as CPP-115, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an FDA-approved drug used to treat epilepsy. CPP-115 has shown promise in treating various neurological and psychiatric disorders, including addiction, anxiety, and depression.
Mécanisme D'action
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels, this compound has been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. This compound has also been shown to increase the levels of other neurotransmitters, such as serotonin and norepinephrine, which can have an antidepressant effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide in lab experiments is its specificity for GABA-AT inhibition. Unlike other compounds that may have off-target effects, this compound specifically targets GABA-AT, making it a useful tool for studying the role of GABA in various physiological and pathological conditions.
One limitation of using this compound in lab experiments is its potential for toxicity. Studies have shown that high doses of this compound can cause liver damage in rats. Therefore, it is important to use appropriate dosages and monitor for potential toxicity when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide. One area of interest is its potential in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Studies have shown that GABA dysfunction may play a role in the pathophysiology of these disorders, and this compound's ability to increase GABA levels may have therapeutic potential.
Another area of interest is the development of more potent and selective GABA-AT inhibitors. While this compound is a useful tool for studying GABA function, more potent and selective inhibitors may have greater therapeutic potential.
Conclusion:
This compound is a compound with potential therapeutic applications in addiction, anxiety, and depression. Its ability to inhibit GABA-AT and increase GABA levels in the brain may have a calming and anti-anxiety effect. While there are limitations to its use in lab experiments, this compound's specificity for GABA-AT inhibition makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective GABA-AT inhibitors.
Applications De Recherche Scientifique
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications. The compound has shown promise in treating addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and decrease cocaine-seeking behavior in monkeys.
In addition to addiction, this compound has also been studied for its potential in treating anxiety and depression. Animal studies have shown that this compound can reduce anxiety-like behavior and improve depressive-like symptoms.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(cyclohexylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O/c23-20(21-19-10-6-1-2-7-11-19)18-12-14-22(15-13-18)16-17-8-4-3-5-9-17/h17-19H,1-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQHLVRHWSIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



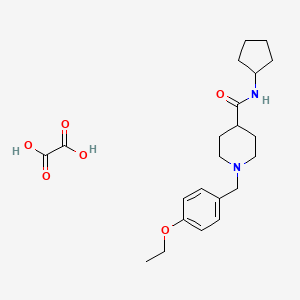
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
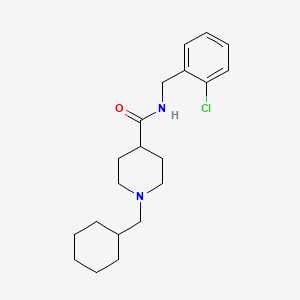
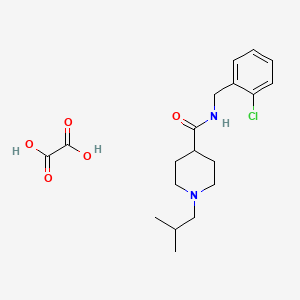
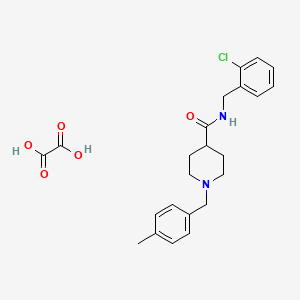
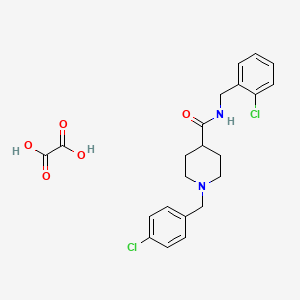
![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
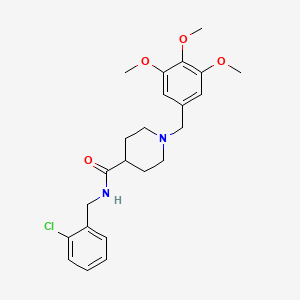
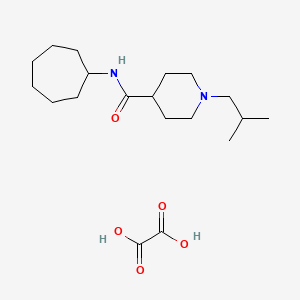


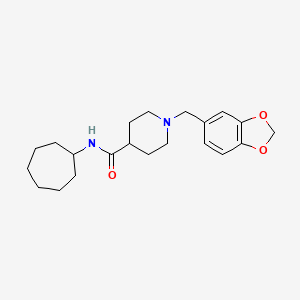

![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)